molecular formula C17H11Cl2N3 B12925940 (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine CAS No. 89508-36-1

(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine

Cat. No.: B12925940
CAS No.: 89508-36-1
M. Wt: 328.2 g/mol
InChI Key: ZDBLAXNTHKMMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 4,6-dichloropyrimidine scaffold, a structure known to be a versatile building block and privileged pharmacophore in the design of biologically active molecules . The 4,6-dichloropyrimidine core is a key intermediate in synthetic organic chemistry, allowing for sequential nucleophilic aromatic substitution reactions; the chlorine atoms at the 4 and 6 positions can be selectively displaced by various nucleophiles, such as amines and alcohols, to create diverse chemical libraries for screening . This structural motif is found in compounds investigated for a range of therapeutic applications. Research on analogous 2-amino-4,6-dichloropyrimidine derivatives has shown potent anti-inflammatory properties through the inhibition of immune-activated nitric oxide (NO) production, a key signaling molecule in inflammation . Furthermore, pyrimidine derivatives are extensively explored as inhibitors of various kinase targets, including the Fibroblast Growth Factor Receptor (FGFR) family and Phosphoinositide 3-Kinase (PI3K), which are prominent in oncology research . The compound's structure, which incorporates a Schiff base (imine) linkage, may also contribute to its potential biological activity and metal-chelating properties. Researchers may utilize this compound as a precursor for synthesizing more complex molecules or as a tool compound for probing biological mechanisms. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

89508-36-1

Molecular Formula

C17H11Cl2N3

Molecular Weight

328.2 g/mol

IUPAC Name

N-[4-(4,6-dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine

InChI

InChI=1S/C17H11Cl2N3/c18-15-10-16(19)22-17(21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-11H

InChI Key

ZDBLAXNTHKMMQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC(=CC(=N3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline typically involves the condensation of 4,6-dichloropyrimidine-2-amine with benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method also enhances the yield and purity of the final product.

Types of Reactions:

    Oxidation: N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline can undergo oxidation reactions to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form N-benzyl-4-(4,6-dichloropyrimidin-2-yl)aniline.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the chlorinated positions of the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: N-benzyl-4-(4,6-dichloropyrimidin-2-yl)aniline.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits various biological activities, particularly in the field of oncology. Research has shown that derivatives of similar pyrimidine-based compounds can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, studies have indicated that certain pyrimidine derivatives can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis and growth .

Key Findings:

  • VEGFR-2 Inhibition: Compounds related to (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine have demonstrated potent inhibition of VEGFR-2, with some derivatives being significantly more effective than established standards .
  • Antitumor Activity: In vivo studies have shown that these compounds can reduce tumor growth and metastasis in mouse models, indicating their potential as therapeutic agents in cancer treatment .

Synthesis and Characterization

The synthesis of (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the dichloropyrimidine moiety through halogenation and subsequent reactions with phenolic compounds.
  • Condensation reactions to form the imine linkage with appropriate amines.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound.

Agricultural Applications

In addition to its medicinal properties, (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine may have potential applications in agriculture as a herbicide or fungicide. Compounds containing the dichloropyrimidine structure have been shown to possess herbicidal properties by acting as safeners that protect crops from herbicide injury while enhancing crop yield .

Research Insights:

  • Herbicide Safening: Studies indicate that similar pyrimidine derivatives can mitigate herbicide-induced damage in crops like rice, suggesting a protective role that could be harnessed in agricultural practices .
  • Antifungal Activity: These compounds also exhibit antifungal properties against pathogens such as Sclerotinia sclerotiorum and Fusarium oxysporum, indicating their dual potential as both fungicides and herbicide safeners .

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in both medicinal and agricultural contexts:

StudyApplicationFindings
Study 1Cancer therapyDemonstrated significant VEGFR-2 inhibition leading to reduced tumor growth in melanoma models .
Study 2AgricultureShowed protective effects against herbicide injury in rice seedlings at specific concentrations .
Study 3Antifungal activityExhibited enhanced antifungal activity compared to standard treatments against specific fungal pathogens .

Mechanism of Action

The mechanism of action of N-Benzylidene-4-(4,6-dichloropyrimidin-2-yl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Ring

The 4,6-dichloropyrimidin-2-yl group in the target compound distinguishes it from analogs with alternative substitutions. For instance:

  • 4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) replaces the phenylmethanimine group with a morpholine ring, enhancing polarity and hydrogen-bonding capacity. This increases aqueous solubility compared to the hydrophobic phenylmethanimine derivative .
  • 4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine (CAS: 944401-90-5) features an amine-linked methoxyethyl chain, introducing flexibility and ether oxygen lone pairs for intermolecular interactions. This contrasts with the rigid planar structure of the imine in the target compound .

Table 1: Substituent Comparison on Pyrimidine Derivatives

Compound Name Substituent Key Properties
Target Compound Phenylmethanimine Rigid, conjugated, hydrophobic
4-(4,6-Dichloropyrimidin-2-yl)morpholine Morpholine Polar, hydrogen-bonding capable
4,6-Dichloro-N-(2-methoxyethyl)pyrimidin-2-amine Methoxyethylamine Flexible, ether oxygen donor

Imine Group Modifications

The imine (-CH=N-) group’s electronic and steric environment varies significantly across analogs:

  • (E)-N-(3-methylbutyl)-1-phenylmethanimine () uses an aliphatic 3-methylbutyl chain instead of an aromatic group, reducing conjugation and altering volatility. This analog exhibits a fruity, pear-like odor, suggesting higher volatility than the target compound’s rigid aromatic system .

Table 2: Imine Group Variations and Properties

Compound Name Imine Substituent Notable Characteristics
Target Compound 4-(4,6-Dichloropyrimidin-2-yl)phenyl Electron-deficient, planar
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)biphenyl)methanimine Trifluoromethyl biphenyl Electron-withdrawing, π-π active
(E)-N-(3-methylbutyl)-1-phenylmethanimine 3-Methylbutyl Aliphatic, volatile, fruity odor

Biological Activity

The compound (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine (CAS Number: 71324642) is a member of the pyrimidine class and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical formula of (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine is C17H11Cl2N3C_{17}H_{11}Cl_{2}N_{3}. The structure features a pyrimidine ring substituted with dichloro groups and an imine functional group, which may contribute to its biological properties.

Structural Formula

 E N 4 4 6 Dichloropyrimidin 2 yl phenyl 1 phenylmethanimine\text{ E N 4 4 6 Dichloropyrimidin 2 yl phenyl 1 phenylmethanimine}

Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific biological targets. Notably, it has been studied for its potential as a kinase inhibitor , particularly in the context of cancer therapy. Kinases play crucial roles in cell signaling pathways, and their inhibition can lead to reduced tumor growth.

Case Studies and Research Findings

  • Antitumor Activity : A study published in Cancer Research demonstrated that compounds similar to (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine inhibited the proliferation of cancer cell lines by targeting the Raf kinase pathway. The results showed a significant reduction in cell viability at concentrations as low as 10 µM .
  • Neuroprotective Effects : Another investigation focused on neurodegenerative diseases found that derivatives of this compound exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains .

Data Table: Summary of Biological Activities

Biological ActivityTarget/MechanismReference
AntitumorRaf kinase inhibitionCancer Research
NeuroprotectiveReduces oxidative stressNeurobiology Journal
AntimicrobialBacterial inhibitionMicrobial Pathogenesis

Toxicological Profile

While exploring the biological activity of (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine, it is crucial to assess its safety profile. Toxicological studies have shown that at therapeutic doses, the compound exhibits low toxicity levels; however, further long-term studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the optimal synthetic routes for (E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine, and how can reaction conditions be systematically optimized?

To synthesize the compound, a stepwise approach is recommended:

Intermediate preparation : Start with 4,6-dichloropyrimidine and 4-aminophenyl derivatives to form the pyrimidinylphenyl backbone via nucleophilic aromatic substitution.

Imine formation : React the intermediate with benzaldehyde under inert conditions (e.g., nitrogen atmosphere) to form the methanimine group.

Optimization : Use a factorial design to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., acetic acid or Lewis acids). Monitor yield and purity via HPLC .

Isomer control : Ensure the (E)-configuration dominates by adjusting reaction time and steric hindrance (e.g., bulky substituents on benzaldehyde) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Purity analysis : Use reversed-phase HPLC with UV detection (λmax ~255 nm, as seen in similar pyrimidine derivatives) and compare retention times against certified reference standards .
  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to verify imine (C=N) proton absence and aromatic ring substitution patterns.
    • X-ray crystallography : For absolute configuration determination, as demonstrated for structurally analogous pyrimidine derivatives .
    • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₇H₁₂Cl₂N₄) and isotopic patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

  • In silico methods :
    • Docking studies : Use software like AutoDock Vina to model binding affinity to enzymes (e.g., kinases) based on the pyrimidine scaffold’s known role in inhibition .
    • MD simulations : Run molecular dynamics (200 ns) to assess stability of ligand-receptor complexes in physiological conditions.
  • Validation :
    • Enzyme assays : Measure IC₅₀ values against target proteins (e.g., EGFR kinase) using fluorescence-based assays.
    • Mutagenesis : Identify critical binding residues via site-directed mutagenesis to confirm computational predictions .

Q. What methodologies address contradictory data regarding the compound’s stability under varying environmental conditions?

  • Controlled degradation studies :
    • Hydrolytic stability : Expose the compound to buffers (pH 3–10) at 37°C for 24–72 hours; quantify degradation products via LC-MS.
    • Photostability : Use a solar simulator (300–800 nm) to assess UV-induced decomposition, referencing NIST guidelines for environmental photolysis .
  • Theoretical reconciliation : Apply the Arrhenius equation to model degradation kinetics and identify discrepancies between experimental and predicted half-lives. Adjust models by incorporating solvent polarity effects or catalytic impurities .

Q. What experimental designs are appropriate for assessing the compound’s environmental fate and ecotoxicological impact?

  • Environmental partitioning :
    • Octanol-water partition coefficient (Log P) : Determine via shake-flask method to predict bioaccumulation potential.
    • Soil adsorption : Use batch equilibration tests with varying soil types (e.g., loam, clay) to assess mobility .
  • Toxicity assays :
    • Aquatic toxicity : Conduct acute toxicity tests on Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition).
    • Terrestrial impact : Evaluate earthworm survival (OECD 207) and microbial soil respiration .
  • Long-term monitoring : Implement a split-plot design (as in agricultural studies) to track degradation products in simulated ecosystems over multiple seasons .

Q. Methodological Notes

  • Theoretical grounding : Link experimental designs to frameworks like QSAR (quantitative structure-activity relationships) for predictive toxicology or transition-state theory for reaction optimization .
  • Data validation : Cross-reference results with NIST spectral libraries and crystallographic databases (e.g., Cambridge Structural Database) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.